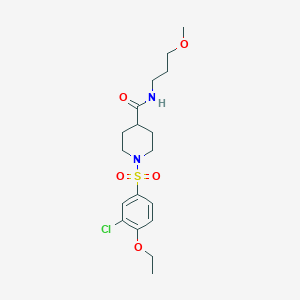![molecular formula C24H26N2O3S B7696567 N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a sulfonamide compound that is widely used as a pharmacological tool to study the function of ion channels and transporters in various biological systems. The compound has been found to have a wide range of applications in various fields of research, including cell biology, neuroscience, and pharmacology.
Mechanism of Action
NPPB exerts its pharmacological effects by binding to specific sites on ion channels and transporters, thereby modulating their activity. The compound has been found to interact with various domains of ion channels, including the transmembrane domains, the intracellular domains, and the extracellular domains. NPPB has also been shown to interact with specific amino acid residues on transporters, thereby inhibiting their activity.
Biochemical and Physiological Effects:
NPPB has been found to have a wide range of biochemical and physiological effects in various biological systems. The compound has been shown to modulate the activity of ion channels and transporters, thereby affecting various cellular processes, including ion transport, cell volume regulation, and intracellular signaling. NPPB has also been found to affect various physiological processes, including fluid and electrolyte balance, neuronal excitability, and smooth muscle contraction.
Advantages and Limitations for Lab Experiments
NPPB has several advantages as a pharmacological tool for studying ion channels and transporters. The compound is relatively selective for specific ion channels and transporters, thereby allowing for the specific modulation of their activity. NPPB is also relatively easy to use and has a well-established protocol for its application in various biological systems. However, NPPB has several limitations as a pharmacological tool. The compound has been found to have off-target effects on various ion channels and transporters, thereby limiting its specificity. NPPB is also relatively toxic and has been shown to affect cell viability at high concentrations.
Future Directions
There are several future directions for the study of NPPB and its applications in scientific research. One area of research is the development of more selective NPPB analogs that can modulate specific ion channels and transporters with greater specificity. Another area of research is the application of NPPB in the study of various disease models, including cystic fibrosis, hypertension, and epilepsy. Finally, the development of novel drug delivery systems for NPPB could enhance its efficacy and reduce its toxicity in various biological systems.
Synthesis Methods
NPPB is synthesized by reacting 3-nitroaniline with 2-phenylethylamine in the presence of sulfuric acid and acetic anhydride. The resulting product is then reacted with acetic anhydride and benzenesulfonyl chloride to form NPPB.
Scientific Research Applications
NPPB has been extensively used as a pharmacological tool to study the function of ion channels and transporters in various biological systems. The compound has been found to modulate the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC). NPPB has also been shown to inhibit the activity of various transporters, including the Na+/K+/2Cl- cotransporter (NKCC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX).
properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-24(25-18-16-21-10-4-1-5-11-21)20-26(19-17-22-12-6-2-7-13-22)30(28,29)23-14-8-3-9-15-23/h1-15H,16-20H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJBEQAASKTGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)






